Cas no 836-30-6 ((4-Nitrophenyl)phenylamine)

(4-Nitrophenyl)phenylamine structure
(4-Nitrophenyl)phenylamine structure
Nombre del producto:(4-Nitrophenyl)phenylamine
Número CAS:836-30-6
MF:C12H10N2O2
Megavatios:214.220002651215
MDL:MFCD00007301
CID:40046
PubChem ID:24846611

(4-Nitrophenyl)phenylamine Propiedades químicas y físicas

Nombre e identificación

    • 4-Nitro-N-phenylaniline
    • 4-Nitrodiphenylamine
    • (4-Nitrophenyl)pheny
    • (4-Nitrophenyl)phenylamine
    • P-nitrodiphenylamine
    • 4-Nitro-N-phenylbenzenamine (ACI)
    • Diphenylamine, 4-nitro- (8CI)
    • N-(4-Nitrophenyl)aniline
    • N-(4-Nitrophenyl)benzenamine
    • N-(p-Nitrophenyl)aniline
    • N-Phenyl-4-nitroaniline
    • N-Phenyl-4-nitrobenzenamine
    • N-Phenyl-p-nitroaniline
    • NSC 33836
    • Phenyl(4-nitrophenyl)amine
    • 4-NITRO DIPHENYLAMINE
    • NS00008032
    • A840617
    • HSDB 5763
    • EINECS 212-646-2
    • NSC-33836
    • BRN 2051910
    • NCGC00164030-01
    • 4-Ndpa
    • 4-Nitro-diphenylamine
    • BCP32012
    • AKOS015960695
    • (4-nitrophenyl)-phenyl-amine
    • (4-nitro-phenyl)-phenyl-amine
    • 4-NITRODIPHENYLAMINE [HSDB]
    • 4-Nitrodifenylamin [Czech]
    • SR-01000421153
    • SR-01000421153-1
    • Diphenylamine, 4-nitro-
    • p-Nitrophenylphenylamine
    • CHEMBL1323785
    • NCGC00259849-01
    • 4-12-00-01619 (Beilstein Handbook Reference)
    • HMS2605G24
    • MFCD00007301
    • W-104137
    • N-(4-Nitrophenyl)-N-phenylamine #
    • 4-nitro-N-phenyl-aniline
    • Oprea1_074824
    • BDBM93782
    • 4-Nitro-N-phenylaniline;p-Nitrodiphenylamine;Benzenamine, 4-nitro-N-phenyl-
    • NCGC00257118-01
    • Benzenamine, 4-nitro-N-phenyl-
    • MLS000584664
    • N'-Trityl-L-histidine
    • NCGC00164030-02
    • DTXSID8027323
    • AC-12155
    • cid_13271
    • NSC33836
    • FT-0619232
    • CCRIS 5174
    • 5ZOC179N5D
    • AI3-02915
    • Tox21_202300
    • AKOS000286122
    • SCHEMBL224794
    • N-(4-Nitrophenyl)-N-phenylamine
    • 4-Nitrodifenylamin
    • Tox21_303333
    • InChI=1/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13
    • 4-Nitrodiphenylamine, 99%
    • 836-30-6
    • BS-23271
    • Amine, diphenyl, 4-nitro-
    • UNII-5ZOC179N5D
    • CAS-836-30-6
    • SMR000203627
    • Q230012
    • N-phenyl-N-(4-nitrophenyl)amine
    • DTXCID107323
    • WLN: WNR DMR
    • 4Nitrodifenylamin
    • A12872
    • pNitrodiphenylamine
    • Benzenamine, 4nitroNphenyl
    • 4-NITRO-N-PHENYLBENZENAMINE
    • N(4Nitrophenyl)benzenamine
    • 4NitroNphenylaniline
    • 4-NITRODIFENYLAMIN (CZECH)
    • pNitrophenylphenylamine
    • XH1433
    • 4-NITRO DI PHENYL AMINE
    • STK182596
    • Diphenylamine, 4nitro
    • Aniline, 4-nitro-N-phenyl-
    • 4NDPA
    • Amine, diphenyl, 4nitro
    • aniline, N-(4-nitro)phenyl-
    • DB-056727
    • MDL: MFCD00007301
    • Renchi: 1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
    • Clave inchi: XXYMSQQCBUKFHE-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1C=CC(NC2C=CC=CC=2)=CC=1)=O
    • Brn: 2051910

Atributos calculados

  • Calidad precisa: 214.07400
  • Masa isotópica única: 214.074
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 226
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 57.8A^2
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.2042 (rough estimate)
  • Punto de fusión: 132-135 °C (lit.)
  • Punto de ebullición: 211 ºC (30 mmHg)
  • Punto de inflamación: 190°C
  • índice de refracción: 1.6660 (estimate)
  • Coeficiente de distribución del agua: Insoluble
  • PSA: 57.85000
  • Logp: 3.93460
  • Presión de vapor: 0.0±0.9 mmHg at 25°C
  • Disolución: Not determined

(4-Nitrophenyl)phenylamine Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305 + P351 + P338
  • Número de transporte de mercancías peligrosas:3077
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S37/39
  • Rtecs:JJ9600000
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:9
  • TSCA:Yes
  • Condiciones de almacenamiento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Grupo de embalaje:III
  • Período de Seguridad:9
  • Categoría de embalaje:III
  • Términos de riesgo:R36/37/38

(4-Nitrophenyl)phenylamine Datos Aduaneros

  • Código HS:2921440000
  • Datos Aduaneros:

    China Customs Code:

    2921440000

    Overview:

    2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%

(4-Nitrophenyl)phenylamine PrecioMás >>

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(4-Nitrophenyl)phenylamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Acetonitrile
Referencia
High pressure organic chemistry. XII. A convenient synthesis of aromatic amines from activated aromatic fluorides
Kotsuki, Hiyoshizo; et al, Synthesis, 1990, (12), 1147-8

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium fluoride Catalysts: 4-(Aminomethyl)benzoic acid (reaction product with Copper, isatin and functionalized Fe3O4) Solvents: Dimethyl sulfoxide ;  2 h, 130 °C
Referencia
Preparation and characterization of isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles as a novel magnetic catalyst for the Ullmann coupling reaction
Khodaei, Mohammad Mehdi ; et al, Research on Chemical Intermediates, 2019, 45(5), 2727-2747

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  3 d, 1.5 GPa, 30 °C
Referencia
High-pressure synthesis of oligoanilines
Brown, Christopher L.; et al, Synthesis, 2003, (16), 2511-2517

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
Referencia
Synthesis, crystal structures of a series of novel 2,2':6',2''-terpyridine derivatives: The influences of substituents on their photophysical properties and intracellular acid organelle targeting
Liu, Jie; et al, Dyes and Pigments, 2016, 128, 149-157

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Copper, di-μ-chlorobis[2-[1-[[2-(hydroxy-κO)ethyl]imino-κN]ethyl]phenolato-κO]di… Solvents: Dimethyl sulfoxide ;  10 h, 80 °C
Referencia
Homo and hetero-bridged dinuclear copper(II) complex: Synthesis, X-ray structure and catalytic N-arylation
Maity, Tanmoy; et al, Polyhedron, 2019, 173,

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: [2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]-N,N-dimethylbenzenamine]chlor… Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Silver hexafluoroantimonate ;  12 - 16 h, 80 °C
Referencia
Ligand-Enabled Gold-Catalyzed C(sp2)-N Cross-Coupling Reactions of Aryl Iodides with Amines
Akram, Manjur O.; et al, Organic Letters, 2019, 21(19), 8101-8105

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Copper(1+), tetrakis(N,N-dimethyl-4-pyridinamine-κN1)iodo-, iodide (1:1), (SP-5-… Solvents: Methanol ;  10 min, rt
Referencia
A quick Chan-Lam C-N and C-S cross coupling at room temperature in the presence of square pyramidal [Cu(DMAP)4I]I as a catalyst
Roy, Subhasish; et al, Chemical Communications (Cambridge, 2016, 52(6), 1170-1173

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Cupric acetate Solvents: Dichloromethane
Referencia
Copper salt catalysis of N-phenylation of amines by trivalent organobismuth compounds
Barton, Derek H. R.; et al, Tetrahedron Letters, 1987, 28(8), 887-90

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
1.2 Reagents: Potassium hydroxide ;  2 h, 130 °C
Referencia
Direct amination of phenols under metal-free conditions
Yu, Jianzhong; et al, Synlett, 2013, 24(11), 1448-1454

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  24 h, reflux
Referencia
Magnetically recyclable magnetite-palladium (Nanocat-Fe-Pd) nanocatalyst for the Buchwald-Hartwig reaction
Sa, Sofia; et al, Green Chemistry, 2014, 16(7), 3494-3500

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Copper Solvents: Dichloromethane
Referencia
Metallic copper catalysis of N-arylation of amines by triarylbismuth diacylates
Barton, Derek H. R.; et al, Tetrahedron Letters, 1986, 27(31), 3615-18

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Cobalt chloride (CoCl2) (complexes with Ethephon, AMCA-MIL53(Al), amino guanidine nitrate, supp…) ;  5.5 h, 90 °C
Referencia
CoII immobilized on an aminated magnetic metal-organic framework catalyzed C-N and C-S bond forming reactions: a journey for the mild and efficient synthesis of arylamines and arylsulfides
Mohammadinezhad, Arezou; et al, New Journal of Chemistry, 2019, 43(39), 15525-15538

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Tetrahydrofuran ;  60 min, 65 °C
Referencia
Magnetic MCR-Functionalized Graphene Oxide Complexed with Copper Nano-Particles: An Efficient and Recyclable Nanocatalyst for Ullmann C-N Coupling Reaction
Bagheri, Hashem; et al, Polycyclic Aromatic Compounds, 2023, 43(8), 7580-7596

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1H-Imidazolium, 1,3-bis[3-(triethoxysilyl)propyl]-, chloride (1:1) (Silica supported functionalized ionic liquid derivative with CuCl3) Solvents: Acetonitrile ;  2 h, reflux
Referencia
Silica Supported Ionic Liquid CuCl3-IL-SiO2: A Novel and Highly Efficient Catalyst for Ullmann C-N and C-O Cross-coupling Reactions Under Mild Conditions
Yao, Nan; et al, Current Organic Chemistry, 2017, 21(4), 368-377

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Iron oxide (Fe3O4) ,  Thiocarbohydrazide ,  Nickel Solvents: Ethanol ;  6 h, 95 °C
Referencia
A novel Fe3O4@TCH@Ni(II) nanoparticle: An efficient magnetically retrievable nanocatalyst for C-C and C-heteroatom bond formation reaction
Karkon, Elahe Gholamiyan ; et al, Applied Organometallic Chemistry, 2022, 36(11),

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Toluene ;  4 h, 110 °C
Referencia
Regiospecific N-Arylation of Aliphatic Amines under Mild and Metal-Free Reaction Conditions
Purkait, Nibadita; et al, Angewandte Chemie, 2018, 57(35), 11427-11431

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Benzoic acid ,  Potassium carbonate Catalysts: Cupric acetate Solvents: Ethyl acetate ;  rt; 80 °C
Referencia
All-purpose copper catalyst for coupling of ammonium salts and 1° and 2° amines with boronic acid
Wang, Xi; et al, Bulletin of the Korean Chemical Society, 2012, 33(5), 1785-1787

Métodos de producción 18

Condiciones de reacción
1.1 Solvents: Water
Referencia
Properties of the sulfonyl groups. V. General synthesis of p-nitrophenylarylamines (through p-nitrophenylsulfonylguanidines)
Backer, H. J.; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1949, 68, 595-603

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium fluoride Catalysts: 4-(Aminomethyl)benzoic acid (reaction product with Copper, isatin and functionalized Fe3O4) Solvents: Dimethyl sulfoxide ;  2 h, 130 °C
Referencia
Preparation and characterization of isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles as a novel magnetic catalyst for the Ullmann coupling reaction
Khodaei, Mohammad Mehdi ; et al, Research on Chemical Intermediates, 2019, 45(5), 2727-2747

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Sodium hydroxide Solvents: Dimethyl sulfoxide
Referencia
Preparation of nitroarylamines
, European Patent Organization, , ,

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 2457156-97-5 (carbon nanotube functionalized) Solvents: Polyethylene glycol ;  11 h, 95 °C
Referencia
Diaza crown-type macromocycle (kryptofix 22) functionalised carbon nanotube for efficient Ni2+ loading; A unique catalyst for cross-coupling reactions
Aalinejad, Michael; et al, Molecular Catalysis, 2020, 494,

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, reflux
Referencia
A convenient preparation of N-alkyl- and N-arylamines by Smiles rearrangement - Synthesis of analogues of diclofenac
Wadia, M. S.; et al, Synthetic Communications, 2003, 33(15), 2725-2736

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  12 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Practical Synthesis of Aromatic Dithiocarbamates
Padungros, Panuwat; et al, Synthetic Communications, 2014, 44(16), 2336-2343

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Chloro[dicyclohexyl[2,2′′,4,4′′,6,6′′-hexakis(1-methylethyl)[1,1′:3′,1′′-terphen… Solvents: tert-Butanol ,  Dodecane ;  6 h, 100 °C
Referencia
A terphenyl phosphine as a highly efficient ligand for palladium-catalysed amination of aryl halides with 1° anilines
Zhou, Fabin; et al, Journal of Catalysis, 2021, 402, 238-243

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Cobalt oxide (CoO) ,  Nickel monoxide ,  Copper oxide (CuO) Solvents: Dimethylformamide ;  19 min, 130 °C
Referencia
Design, preparation and characterization of aerogel NiO-CuO-CoO/SiO2 nanocomposite as a reusable catalyst for C-N cross-coupling reaction
Ghasemi, Amir Hossein; et al, New Journal of Chemistry, 2020, 44(13), 5056-5063

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-4,5-bis(dimethylamino)-1,3-dihyd… Solvents: 1,2-Dimethoxyethane ;  1 min, rt; 24 h, 80 °C
Referencia
Efficient and versatile Buchwald-Hartwig amination of (hetero)aryl chlorides using the bis-dimethylamino Pd-PEPPSI-IPr complex precatalyst in the presence of carbonate base
Zhang, Yin; et al, European Journal of Organic Chemistry, 2015, 2015(9), 2042-2050

Métodos de producción 27

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Diurea ,  3-(Trimethoxysilyl)propyl chloride ,  Palladium diacetate (supported on biurea-functionalized nanostructured MCM-41) Solvents: Polyethylene glycol ;  9 h, 90 °C
Referencia
Synthesis and characterization of MCM-41-Biurea-Pd as a heterogeneous nanocatalyst and using its catalytic efficacy in C-C, C-N and C-O coupling reactions
Batmani, Hana; et al, Applied Organometallic Chemistry, 2018, 32(8),

Métodos de producción 28

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric acetate Solvents: Tetrahydrofuran ;  12 h, 80 °C
Referencia
A facile and practical copper diacetate mediated, ligand free C-N cross coupling of trivalent organobismuth compounds with amines and N-heteroarenes
Jadhav, B. D.; et al, RSC Advances, 2016, 6(18), 14531-14537

Métodos de producción 29

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Copper bromide (CuBr) ,  Bis(tri-tert-butylphosphine)palladium Solvents: Acetonitrile ;  16 h, 60 °C
Referencia
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts
Tian, Ze-Yu; et al, Chemical Communications (Cambridge, 2019, 55(79), 11936-11939

Métodos de producción 30

Condiciones de reacción
1.1 Reagents: Triethyl phosphite Solvents: Toluene ;  45 min, rt
Referencia
Synthesis of Di(hetero)arylamines from Nitrosoarenes and Boronic Acids: A General, Mild, and Transition-Metal-Free Coupling
Roscales, Silvia; et al, Organic Letters, 2018, 20(6), 1667-1671

Métodos de producción 31

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 2000229-99-0 Solvents: Ethanol ;  5 h, 25 °C
Referencia
Copper complexes of 1,4-diazabutadiene ligands: Tuning of metal oxidation state and, application in catalytic C-C and C-N bond formation
Mukherjee, Aparajita; et al, Inorganica Chimica Acta, 2020, 500,

Métodos de producción 32

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Cupric acetate
Referencia
Promotion of reaction of N-H bonds with triarylbismuth and cupric acetate
Chan, Dominic M. T., Tetrahedron Letters, 1996, 37(50), 9013-9016

(4-Nitrophenyl)phenylamine Raw materials

(4-Nitrophenyl)phenylamine Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:836-30-6)4-Nitrodiphenylamine
1645247
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe